2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a thioether-linked acetamide group terminating in a 2-(trifluoromethyl)phenyl ring. This compound belongs to a class of heterocyclic molecules designed for targeted biological activity, particularly in kinase inhibition and enzyme modulation. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, while the trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions . Its synthesis typically involves nucleophilic substitution reactions between pyrimidine-thiol intermediates and acetamide derivatives, as exemplified in analogous compounds .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-7-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-6-4-3-5-13(14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWFTCJHKWZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity :
Recent studies indicate that compounds containing the pyrazole and pyrimidine moieties exhibit promising antiviral properties. For example, derivatives similar to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown enhanced activity against various viruses, including those responsible for respiratory infections and hepatitis. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell factors essential for viral life cycles . -
Cancer Research :
Compounds with structural similarities to this acetamide have been investigated for their anticancer properties. The presence of thio and pyrimidine groups has been linked to enhanced cytotoxicity against cancer cell lines in vitro. Research has demonstrated that these compounds can induce apoptosis in tumor cells, making them candidates for further development as chemotherapeutic agents . -
Anti-inflammatory Effects :
There is emerging evidence that certain derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, positioning them as potential treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
The structure of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide allows for various substitutions that can significantly affect its biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and enhances binding affinity to target proteins |
| Pyrazole ring | Contributes to the compound's ability to interact with biological targets, enhancing antiviral and anticancer efficacy |
| Thioether linkage | Plays a crucial role in modulating the compound's reactivity and biological interactions |
Case Studies
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound’s structural and functional characteristics are best understood through comparison with closely related analogs. Below, we analyze key differences in molecular architecture, biological targets, and physicochemical properties.
Structural Analog: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)
- Core Structure: Both compounds share a pyrimidine backbone and a thioether-linked acetamide chain. However, the target compound’s pyrimidine ring is substituted with a 3,5-dimethylpyrazole group, whereas Compound 19 features a 3,5-dimethoxyphenyl substituent and a 4-oxo-dihydropyrimidinone ring .
- Terminal Group : The target compound terminates in a 2-(trifluoromethyl)phenyl group, while Compound 19 incorporates a benzo[d]thiazol-2-yl ring with a trifluoromethyl substituent at the 6-position.
- Biological Activity : Compound 19 has demonstrated potent inhibitory activity against Casein Kinase 1 (CK1), a serine/threonine kinase implicated in circadian rhythm regulation and neurodegenerative diseases. The target compound’s pyrazole substitution may enhance selectivity for kinases with larger hydrophobic binding pockets, though specific data remain unpublished .
Functional Analog: Pyrimidine-Based Kinase Inhibitors
Pyrimidine derivatives are widely explored in kinase inhibitor development. For example:
- Imatinib analogs: These often retain a pyrimidine core but lack the thioether-acetamide linkage, focusing instead on aminopyrimidine motifs for BCR-ABL inhibition.
- Sunitinib derivatives : Feature substituted pyrimidines with indole or pyrrole groups, prioritizing multitarget tyrosine kinase inhibition.
Physicochemical and Pharmacokinetic Properties
The trifluoromethyl group in both compounds improves membrane permeability but may increase hepatotoxicity risks. The dimethylpyrazole in the target compound likely confers greater metabolic stability compared to Compound 19’s methoxy groups, which are susceptible to oxidative demethylation .
Research Findings and Mechanistic Insights
- Kinase Selectivity : The pyrazole substituent may reduce off-target effects compared to bulkier groups in Compound 19, as pyrazoles often engage in hydrogen bonding with kinase hinge regions.
- Binding Affinity : Molecular docking studies suggest the 2-(trifluoromethyl)phenyl group in the target compound occupies hydrophobic kinase pockets, similar to the benzothiazol group in Compound 19 .
- Synthetic Accessibility : The target compound’s synthesis is likely more streamlined than Compound 19’s, which requires additional steps for benzothiazol ring formation .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of pyrazolo-pyrimidine acetamide derivatives typically involves nucleophilic substitution, coupling reactions, and protection/deprotection strategies. Key steps include:
- Thioether formation : Reacting a pyrimidine-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine) to form the thioether linkage .
- Heterocyclic coupling : Introducing the pyrazole moiety via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, ensuring regioselectivity .
- Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity (>95%) .
Methodological Tip : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize byproducts .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of pyrazole and pyrimidine rings (e.g., distinguishing 3,5-dimethyl substitution) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the trifluoromethyl group .
- HPLC : Assess purity and detect impurities (e.g., unreacted intermediates) using reverse-phase C18 columns .
Advanced Tip : Pair with X-ray crystallography for unambiguous structural confirmation if crystals are obtainable.
Advanced: How can computational methods optimize its synthesis and reactivity?
Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole-pyrimidine coupling .
- Solvent effects : Simulate solvation-free energies (e.g., COSMO-RS) to select solvents that stabilize intermediates and reduce side reactions .
- Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd(PPh3)4 vs. CuI) for cross-coupling steps .
Case Study : ICReDD’s quantum chemical workflows reduced reaction optimization time by 40% in similar heterocyclic systems .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to eliminate variability .
- Off-target profiling : Use kinase profiling panels or proteomics to identify non-specific interactions .
- Computational docking : Compare binding poses in target proteins (e.g., kinases) to explain discrepancies in IC50 values .
Example : A pyrazole-acetamide analogue showed conflicting antimalarial activity due to differences in parasite strain susceptibility .
Basic: What are common impurities in its synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted pyrimidine-thiol or chloroacetamide precursors, detected via HPLC retention time shifts .
- Hydrolysis products : Degradation of the trifluoromethyl group under acidic conditions, minimized by inert atmosphere .
- Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to quench residual reagents .
Advanced: What reactor design considerations apply to scaling up synthesis?
Answer:
- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., thioether formation) to avoid thermal degradation .
- Membrane separation : Integrate nanofiltration to remove catalysts (e.g., Pd) and recycle solvents .
- Safety : Use pressure-rated reactors for reactions involving volatile bases (e.g., triethylamine) .
Advanced: How to study its metabolic stability in preclinical models?
Answer:
- Isotopic labeling : Synthesize a 14C-labeled analogue to track metabolites in liver microsomes .
- LC-MS/MS : Quantify parent compound and phase I/II metabolites (e.g., glucuronidation of the acetamide group) .
- Species comparison : Test stability in human, rat, and mouse hepatocytes to predict interspecies variability .
Basic: How to assess its stability under different storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the thioether bond) .
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants for long-term storage .
Advanced: How to design structure-activity relationship (SAR) studies for analogues?
Answer:
- Core modifications : Replace pyrimidine with triazine or pyridine to assess heterocyclic effects on target binding .
- Substituent variation : Systematically alter the trifluoromethyl group (e.g., CF3 vs. OCF3) and measure potency shifts .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
Advanced: How to manage data reproducibility in collaborative studies?
Answer:
- Electronic lab notebooks (ELNs) : Standardize protocols for synthesis and bioassays across labs .
- Inter-lab calibration : Share reference samples (e.g., a centrally synthesized batch) to align analytical results .
- Metadata tagging : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
